molecular formula C16H17BrN2O2 B2594688 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide CAS No. 1052510-01-6

2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide

Cat. No.: B2594688
CAS No.: 1052510-01-6
M. Wt: 349.228
InChI Key: PZWQSXUITXIEAU-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide” is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, enhancing studies in various fields like drug discovery and organic synthesis .


Synthesis Analysis

Isoindolines, the family of compounds to which this molecule belongs, have been synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, involving simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

The molecular structure of isoindoline derivatives has been analyzed and compared using both crystal structures and theoretical compounds from molecular modeling .


Chemical Reactions Analysis

Isoindoline derivatives have been synthesized using a catalyst-free, one-pot method. This involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound .

Scientific Research Applications

NMR Studies and Tautomerism

NMR Studies on Imidines by L. Spiessens and M. Anteunis explored the tautomerism of phthalic imidine, revealing a predominance of certain tautomers in various solvents, shedding light on the structural dynamics of related compounds (Spiessens & Anteunis, 2010).

Reaction Mechanisms and Synthesis

Bisindolines from the Reaction of 3,5-Dimethoxyaniline with Vicinal Diones by James Kovach et al. detailed the synthesis of substituted bisindolines, contributing to the understanding of complex reaction mechanisms involving similar compounds (Kovach et al., 2014).

Catalyst-Free Synthesis of Isoindolin-1-Imine Derivatives by S. Shen et al. presented a catalyst-free method for synthesizing isoindolin-1-imine derivatives, emphasizing an environmentally friendly and efficient approach (Shen et al., 2015).

Synthesis of Isoindolin-1-Ones via Palladium-Catalyzed Intermolecular Coupling and Heteroannulation by C. Cho et al. introduced a method for creating isoindolin-1-ones, showcasing the versatility of palladium-catalyzed reactions (Cho et al., 2000).

Chromophore Development and Electronic Properties

Development of a Class of Easily Scalable, Electron-Deficient, Core-Extended Benzo-Fused Azadipyrromethene Derivatives by Yuriy V. Zatsikha et al. described the creation of novel chromophores, focusing on their electronic and spectroscopic properties, essential for understanding the electronic interactions in related compounds (Zatsikha et al., 2019).

Synthesis Procedures and Environmental Impact

A One-Pot Synthesis of Isoindolin-1-Imine Derivatives by K. Pham et al. detailed a simple and environmentally friendly one-pot synthesis method, highlighting the importance of green chemistry in synthesizing complex molecules (Pham et al., 2013).

Safety and Hazards

The safety and hazards associated with “2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide” are not explicitly mentioned in the available resources .

Future Directions

Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules. They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease .

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.BrH/c1-19-12-7-8-15(20-2)14(9-12)18-10-11-5-3-4-6-13(11)16(18)17;/h3-9,17H,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWQSXUITXIEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC3=CC=CC=C3C2=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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